2-Aminobutanenitrile

Pharmaceutical Synthesis Process Chemistry Intermediate

2-Aminobutanenitrile (CAS 40651-89-6), also known as 2-aminobutyronitrile, is a bifunctional α-aminonitrile with the molecular formula C4H8N2 and a molecular weight of 84.12 g/mol. It is a colorless to pale yellow liquid characterized by the presence of both a primary amino group (-NH2) and a nitrile group (-C≡N) on the same carbon.

Molecular Formula C4H8N2
Molecular Weight 84.12 g/mol
CAS No. 40651-89-6
Cat. No. B1582908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobutanenitrile
CAS40651-89-6
Molecular FormulaC4H8N2
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCCC(C#N)N
InChIInChI=1S/C4H8N2/c1-2-4(6)3-5/h4H,2,6H2,1H3
InChIKeyDQQIUVCNBOJDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobutanenitrile CAS 40651-89-6: Procurement & Differentiation Guide for α-Aminonitrile Intermediates


2-Aminobutanenitrile (CAS 40651-89-6), also known as 2-aminobutyronitrile, is a bifunctional α-aminonitrile with the molecular formula C4H8N2 and a molecular weight of 84.12 g/mol [1]. It is a colorless to pale yellow liquid characterized by the presence of both a primary amino group (-NH2) and a nitrile group (-C≡N) on the same carbon . This compound serves as a critical chiral and achiral building block in organic synthesis, most notably as a key intermediate in the production of the anti-epileptic drug levetiracetam and its related analogs .

Why Generic α-Aminonitrile Substitution Fails for 2-Aminobutanenitrile Procurement


The assumption that one α-aminonitrile can be readily substituted for another is flawed in scientific and industrial workflows. The specific chain length of 2-aminobutanenitrile (C4) dictates its unique physicochemical properties, including its pKa, boiling point, and solubility profile, which directly impact reaction conditions, workup, and purification [1]. More critically, its established role as a direct intermediate in patented synthetic routes to high-value pharmaceuticals, such as levetiracetam, means that substituting with a shorter (e.g., 2-aminopropanenitrile) or longer chain analog (e.g., 2-aminopentanenitrile) would fundamentally alter the final target molecule, rendering the substitution useless for the intended application . The evidence below quantifies these critical differentiators.

Quantitative Evidence for 2-Aminobutanenitrile Differentiation: A Technical Procurement Guide


Quantified Role in Levetiracetam Synthesis: A Critical Intermediate for Patent-Recognized Routes

2-Aminobutanenitrile is not merely a general α-aminonitrile but a specifically claimed intermediate in patented synthetic routes for levetiracetam, a blockbuster anti-epileptic drug. This patent recognition establishes it as a non-fungible procurement item for any entity working within these established and legally protected manufacturing pathways [1]. The compound is directly converted to 2-aminobutanamide, a key precursor, as detailed in patent literature. The quantifiable impact of its use is highlighted by the fact that alternative, less efficient routes have been documented to provide only a 40% yield over two steps, underscoring the value of optimizing the pathway involving this specific intermediate .

Pharmaceutical Synthesis Process Chemistry Intermediate

Physical Property Differentiators: Boiling Point and Density Comparison with Shorter-Chain Analog

The physical properties of 2-aminobutanenitrile dictate its handling, purification, and behavior in reaction vessels. A direct comparison with the next lower homolog, 2-aminopropanenitrile, reveals quantifiable differences that impact process design. The higher boiling point of 2-aminopropanenitrile and its different vapor pressure profile would require different operational parameters for distillation or solvent removal [1].

Process Chemistry Purification Physicochemical Properties

Chiral Intermediate Access: A Scaffold for Asymmetric Synthesis

While the racemic mixture of 2-aminobutanenitrile is a common starting material, its true procurement value lies in its potential as a scaffold for accessing enantiomerically pure compounds, such as the (R)- and (S)- enantiomers. The chiral versions of this compound, (2R)-2-aminobutanenitrile (CAS 775257-48-2) and (2S)-2-aminobutanenitrile, are specifically recognized as key intermediates for the asymmetric synthesis of levetiracetam and other bioactive molecules . This contrasts with many achiral alternatives that cannot be used for stereospecific synthesis. The procurement of the racemate followed by chiral resolution, or the direct purchase of the enantiomer, is a strategic decision point that hinges on the specific stereochemical requirements of the target molecule .

Asymmetric Synthesis Chiral Building Blocks Enantioselective

Pharmaceutical Traceability: A Designated Impurity and Reference Standard

2-Aminobutanenitrile is cataloged and supplied as a reference standard and a known impurity (Levetiracetam Impurity 37; Brivaracetam Impurity 91) . This designation is critical for analytical method development, validation (AMV), and quality control (QC) in the production of levetiracetam and brivaracetam [1]. Its procurement is not just about synthesis; it is a requirement for regulatory compliance, ensuring the purity and safety of the final drug product. This differentiates it from general-purpose aminonitriles that are not held to such stringent, application-specific standards.

Quality Control Regulatory Science Analytical Methods

Optimal Application Scenarios for Procuring 2-Aminobutanenitrile


Scaled Synthesis of Levetiracetam and Structural Analogs

This is the primary and most validated application scenario. When procuring for the synthesis of levetiracetam, brivaracetam, or their intermediates, 2-aminobutanenitrile is a mandatory, non-substitutable building block. Its use is embedded in established patent literature and industrial process descriptions, which often involve converting the nitrile to the corresponding amide (2-aminobutanamide) as a key step .

Analytical Method Development and Pharmaceutical Quality Control

Procurement is essential for laboratories developing or validating analytical methods (e.g., HPLC, GC) for levetiracetam and related drug substances. As a designated impurity (e.g., Levetiracetam Impurity 37), 2-aminobutanenitrile is required as a reference standard for impurity profiling, ensuring compliance with regulatory standards set by bodies like the FDA or EMA [1].

Asymmetric Synthesis and Chiral Pool Development

For research programs focused on stereoselective synthesis, the procurement of either the racemic 2-aminobutanenitrile (for subsequent resolution) or its pure (R)- or (S)-enantiomers is a critical first step. The compound serves as a versatile chiral building block for creating enantiomerically enriched α-amino acids, 1,2-diamines, and other complex molecules with defined stereocenters .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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